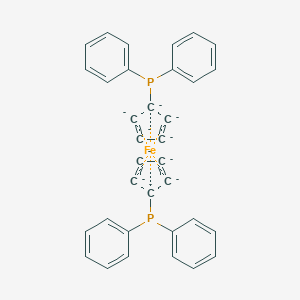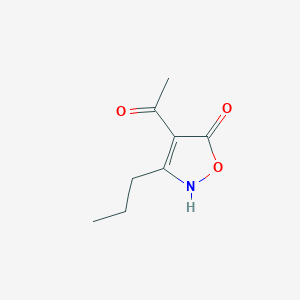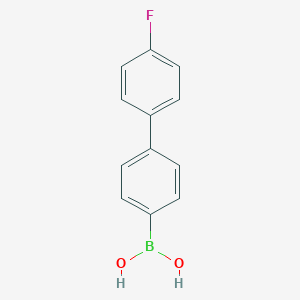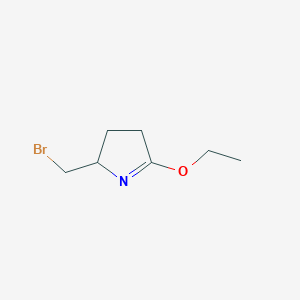
2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole is a chemical compound that has gained attention in scientific research due to its potential as a building block for the synthesis of complex organic compounds. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole is not well understood. However, it is believed that this compound acts as an electrophile due to the presence of the bromine atom. This electrophilic property makes it a valuable building block for the synthesis of complex organic compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole. However, studies have shown that this compound exhibits moderate cytotoxicity against cancer cell lines such as MCF-7 and A549. It has also been reported to exhibit antifungal activity against Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole is its versatility as a building block for the synthesis of complex organic compounds. This compound can be easily synthesized using various methods and can be used in the synthesis of a wide range of natural products and potential drugs. However, one of the limitations of this compound is its limited information on its biological activity and mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole. One area of research could focus on the development of new synthetic methods for the preparation of this compound. Another area of research could focus on the biological activity and mechanism of action of this compound. Further studies could also be conducted to explore the potential of this compound as a drug candidate for the treatment of various diseases.
Conclusion
In conclusion, 2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole is a valuable building block for the synthesis of complex organic compounds. Its versatility and ease of synthesis make it a valuable tool in organic synthesis. Although limited information is available on its biological activity and mechanism of action, further research could lead to the development of new drugs and potential treatments for various diseases.
Synthesemethoden
The synthesis of 2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole can be achieved using various methods. One of the most common methods involves the reaction of 2-ethoxypyrrole with N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. This reaction results in the formation of 2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole in good yield. Other methods such as the reaction of 2-ethoxypyrrole with bromine in the presence of a Lewis acid catalyst have also been reported.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole has been used as a building block for the synthesis of various complex organic compounds. This compound has been used in the synthesis of natural products such as (+)-neopeltolide and (+)-discodermolide. It has also been used in the synthesis of potential anticancer agents such as 3-aryl-2H-pyran-2-ones and 2-aryl-3,4-dihydro-2H-pyran-4-ones. The versatility of this compound makes it a valuable tool in organic synthesis.
Eigenschaften
CAS-Nummer |
154244-19-6 |
|---|---|
Produktname |
2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole |
Molekularformel |
C7H12BrNO |
Molekulargewicht |
206.08 g/mol |
IUPAC-Name |
2-(bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C7H12BrNO/c1-2-10-7-4-3-6(5-8)9-7/h6H,2-5H2,1H3 |
InChI-Schlüssel |
IXJCHEIEIFZPLG-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(CC1)CBr |
Kanonische SMILES |
CCOC1=NC(CC1)CBr |
Synonyme |
2H-Pyrrole,2-(bromomethyl)-5-ethoxy-3,4-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



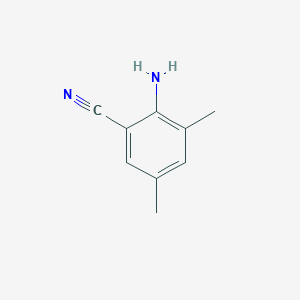
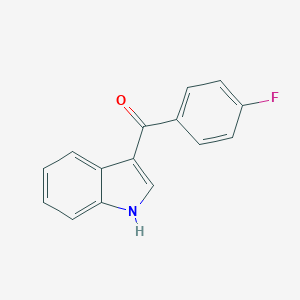
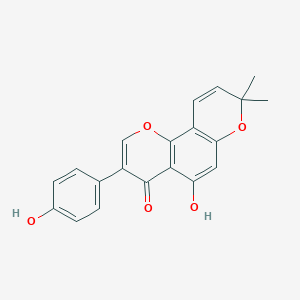
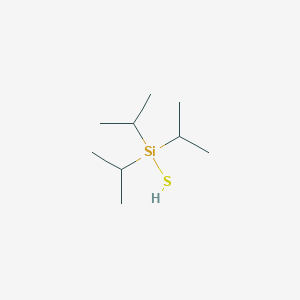
![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
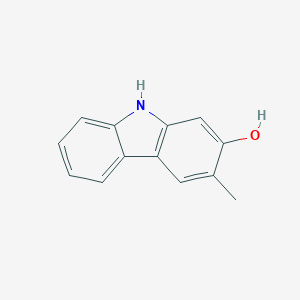
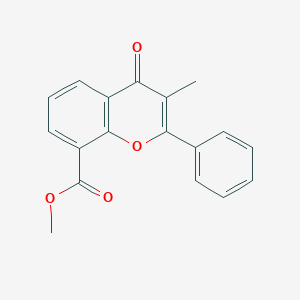
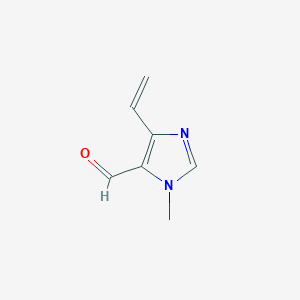
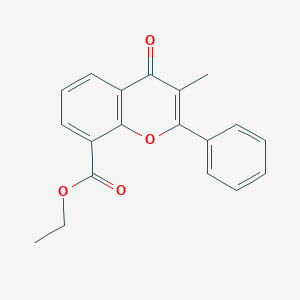
![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)
